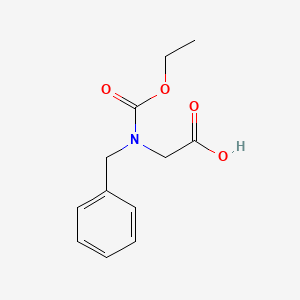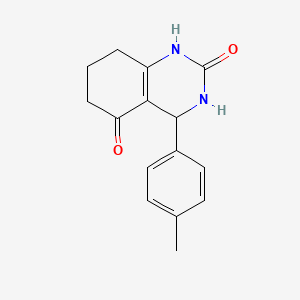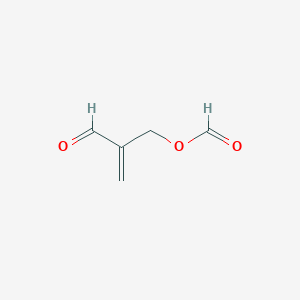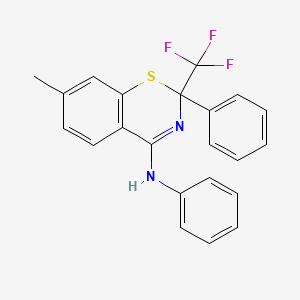![molecular formula C19H24O7S B14243301 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol CAS No. 185200-76-4](/img/structure/B14243301.png)
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol is a complex organic compound that combines the structural features of a sulfonic acid and a dioxane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol typically involves multiple steps:
-
Formation of 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
Starting Materials: Phenol, ethylene oxide, and 1,3-dioxane.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dioxane ring.
Procedure: Phenol reacts with ethylene oxide to form 2-phenoxyethanol, which is then cyclized with 1,3-dioxane under acidic conditions to yield 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
-
Sulfonation to form 4-Methylbenzenesulfonic acid
Starting Material: Toluene.
Reaction Conditions: The sulfonation reaction is carried out using concentrated sulfuric acid at elevated temperatures.
Procedure: Toluene is sulfonated to form 4-Methylbenzenesulfonic acid.
-
Coupling Reaction
Starting Materials: 4-Methylbenzenesulfonic acid and 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
Reaction Conditions: The coupling reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Procedure: The two compounds are coupled together to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the dioxane ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents.
Products: Reduction of the sulfonic acid group can yield sulfonyl hydrides or thiols.
-
Substitution
Reagents: Halogens, nucleophiles.
Conditions: Carried out under various conditions depending on the desired substitution.
Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Investigated as a drug delivery agent due to its unique structural features.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound can act as an inhibitor or activator of various enzymes.
- Receptors: It may interact with cellular receptors to modulate signaling pathways.
-
Pathways Involved
- Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
- Metabolic Pathways: It may affect metabolic pathways by interacting with key enzymes and intermediates.
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-4-yl)oxy]ethanol.
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-6-yl)oxy]ethanol.
-
Comparison
Structural Differences: The position of the dioxane ring and the substituents can vary, leading to differences in chemical properties and reactivity.
Chemical Properties: The unique combination of the sulfonic acid and dioxane moieties in this compound imparts distinct chemical properties that are not observed in similar compounds.
Applications: The specific structural features of this compound make it suitable for applications that may not be feasible with other similar compounds.
Propriétés
Numéro CAS |
185200-76-4 |
|---|---|
Formule moléculaire |
C19H24O7S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol |
InChI |
InChI=1S/C12H16O4.C7H8O3S/c13-6-7-14-11-8-15-12(16-9-11)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11-13H,6-9H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
CHHZTPYLSPDXTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)




![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)




